molecular formula C9H13N5O2 B14903135 4-(2-(1h-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one

4-(2-(1h-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one

Cat. No.: B14903135
M. Wt: 223.23 g/mol
InChI Key: ISSLXAVGTLCOHV-UHFFFAOYSA-N
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Description

4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one is a compound that features a triazole ring, a piperazine ring, and a propanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling reaction parameters such as temperature, pressure, and reaction time, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Catalysts: Triethylamine (TEA), palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with target proteins, thereby inhibiting their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one is unique due to its combination of the triazole, piperazine, and propanoyl groups, which confer specific chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C9H13N5O2

Molecular Weight

223.23 g/mol

IUPAC Name

4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazin-2-one

InChI

InChI=1S/C9H13N5O2/c1-7(14-6-10-5-12-14)9(16)13-3-2-11-8(15)4-13/h5-7H,2-4H2,1H3,(H,11,15)

InChI Key

ISSLXAVGTLCOHV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCNC(=O)C1)N2C=NC=N2

Origin of Product

United States

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